Olopatadine N-Oxide: A Comprehensive Technical Guide for Drug Development Professionals
Olopatadine N-Oxide: A Comprehensive Technical Guide for Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, a thorough understanding of not only the active pharmaceutical ingredient (API) but also its related substances is paramount. Metabolites and impurities, while often present in minute quantities, can have significant implications for a drug's efficacy, safety, and regulatory approval. This guide provides an in-depth technical examination of Olopatadine N-Oxide, a primary metabolite and critical impurity of the widely-used antihistamine, Olopatadine.
Intended for researchers, scientists, and drug development professionals, this document moves beyond a cursory overview to deliver actionable insights grounded in scientific principles. We will explore the chemical identity, synthesis, and analytical characterization of Olopatadine N-Oxide, delve into its metabolic and pharmacological profile, and discuss its significance as a pharmacopeial impurity. The methodologies and data presented herein are curated to support robust drug development programs and ensure the highest standards of scientific integrity.
Part 1: Core Chemical and Pharmacological Profile
Chemical Identity and Physicochemical Properties
Olopatadine N-Oxide is a heterocyclic compound that represents the N-oxidized form of Olopatadine at the dimethylamino moiety. It is recognized by various nomenclature and identification numbers across chemical and regulatory databases.
| Identifier | Value | Source |
| IUPAC Name | (3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | [2] |
| CAS Number | 173174-07-7 | [1] |
| Alternate CAS | 203188-31-2 | [3] |
| Molecular Formula | C₂₁H₂₃NO₄ | [2] |
| Molecular Weight | 353.41 g/mol | [4] |
| Pharmacopoeial Synonym | Olopatadine Related Compound B | [3][4] |
The introduction of the N-oxide functional group significantly alters the polarity and potential for hydrogen bonding compared to the parent molecule, Olopatadine. This has direct implications for its chromatographic behavior, metabolic fate, and interaction with biological targets.
Diagram 1: Chemical Structure of Olopatadine and Olopatadine N-Oxide
Caption: Conversion of Olopatadine to Olopatadine N-Oxide.
Metabolic Pathway and Pharmacokinetics
In humans, Olopatadine undergoes limited metabolism, with a significant portion of the administered dose excreted unchanged in the urine.[5] However, two primary metabolites have been identified: N-desmethyl olopatadine and Olopatadine N-Oxide.[5] The formation of Olopatadine N-Oxide is catalyzed by flavin-containing monooxygenase (FMO) isoforms 1 and 3.[2] Following topical ocular administration, Olopatadine N-Oxide has been detected at low concentrations in the urine.[5] Plasma concentrations of the N-oxide metabolite are generally low and transient.[6]
Diagram 2: Metabolic Pathway of Olopatadine
Caption: Primary metabolic pathways of Olopatadine.
Pharmacological Activity
While Olopatadine is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, the pharmacological activity of its metabolites is less pronounced.[7] Studies have been conducted to characterize the receptor binding profiles of Olopatadine N-Oxide and N-desmethyl-olopatadine. These investigations have generally shown that the metabolites possess significantly lower affinity for the H1 receptor compared to the parent compound. A pharmacology review by the FDA mentions a study on the effect of Olopatadine N-oxide on histamine release from human conjunctival mast cells, indicating regulatory interest in the biological activity of this metabolite.[7] However, at the low concentrations observed in plasma following therapeutic dosing of Olopatadine, the N-oxide metabolite is not expected to contribute significantly to the overall clinical efficacy.[6]
Part 2: Synthesis and Analytical Characterization
Laboratory-Scale Synthesis
The synthesis of Olopatadine N-Oxide is typically achieved through the direct oxidation of the tertiary amine group of Olopatadine. This transformation can be accomplished using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or catalyzed hydrogen peroxide being common choices for the N-oxidation of tertiary amines.[8][9][10]
Proposed Synthetic Scheme:
The oxidation of Olopatadine with an oxidizing agent such as potassium permanganate has been proposed as a potential synthetic route.[1]
Diagram 3: Proposed Synthesis of Olopatadine N-Oxide
Caption: General schematic for the synthesis of Olopatadine N-Oxide.
Exemplary Laboratory Protocol (General Procedure for N-Oxidation):
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.
-
Dissolution: Dissolve Olopatadine free base in a suitable aprotic solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of m-CPBA) in the same solvent to the cooled Olopatadine solution. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide.
-
Work-up: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Olopatadine N-Oxide.
Analytical Characterization and Methodologies
The accurate detection and quantification of Olopatadine N-Oxide are critical for impurity profiling in Olopatadine drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the primary techniques employed for this purpose.[11][12]
Table 2: Exemplary UPLC-UV Method Parameters for Olopatadine and Impurities
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse Plus C18, 2.1x50 mm, 1.8 µm | A sub-2 µm particle size C18 column provides high resolution and efficiency for separating closely related compounds.[12] |
| Mobile Phase | A: Buffer solution (e.g., phosphate buffer) B: Acetonitrile or Methanol | A buffered mobile phase controls the ionization state of the acidic and basic moieties of Olopatadine and its impurities, ensuring reproducible retention times. The organic modifier allows for gradient elution to resolve compounds with different polarities. |
| Gradient | Isocratic or Gradient | An isocratic method may be suitable for routine analysis, while a gradient elution is often necessary to separate all potential impurities with varying polarities in a reasonable run time.[12] |
| Flow Rate | 0.5 mL/min | Optimized for the column dimensions to achieve good peak shape and resolution.[12] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[12] |
| Detection Wavelength | 246 nm | A wavelength at which both Olopatadine and its impurities exhibit significant absorbance for sensitive detection.[12] |
| Reference Standard | USP Olopatadine Related Compound B RS | Essential for the accurate identification and quantification of Olopatadine N-Oxide.[1][4] |
Diagram 4: Analytical Workflow for Impurity Profiling
Caption: A typical workflow for the analysis of impurities in an Olopatadine drug product.
For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. It provides molecular weight information and fragmentation patterns that can definitively identify Olopatadine N-Oxide.
Part 3: Regulatory and Quality Control Aspects
Olopatadine N-Oxide as a Pharmacopoeial Impurity
Olopatadine N-Oxide is listed as "Olopatadine Related Compound B" in the United States Pharmacopeia (USP).[4][13] As a specified impurity, its levels must be monitored and controlled within the limits set forth in the pharmacopoeial monograph for Olopatadine Hydrochloride and its dosage forms, such as ophthalmic solutions.[14]
The presence of this impurity can arise from two main sources: as a residual impurity from the synthesis of Olopatadine or as a degradation product formed during the shelf-life of the drug product, particularly under oxidative or thermal stress.[11]
Regulatory Limits and Reporting Thresholds
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the reporting, identification, and qualification of impurities.[13][15][16][17][18]
For ophthalmic drug products, the FDA provides specific guidance on quality considerations, including the evaluation of impurities and degradation products.[13][16][17][18] The thresholds for reporting, identification, and qualification of impurities are often based on the maximum daily dose of the drug substance.
While the USP monograph for Olopatadine Hydrochloride Ophthalmic Solution specifies a limit for total impurities, it does not always provide a specific acceptance criterion for each individual impurity.[14] However, for Olopatadine Hydrochloride drug substance, the USP monograph does provide an acceptance criterion for Olopatadine Related Compound B.[19] It is incumbent upon the manufacturer to establish appropriate in-house specifications for all known and unknown impurities, justified by safety data.
Table 3: General Impurity Thresholds (ICH Q3B(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 1 g | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
It is crucial for drug developers to consult the latest versions of the relevant pharmacopoeias and regulatory guidelines to ensure compliance.
Conclusion
Olopatadine N-Oxide is a well-characterized and significant related substance of Olopatadine. A comprehensive understanding of its chemical properties, synthesis, analytical determination, and regulatory status is essential for the successful development, manufacturing, and quality control of Olopatadine-containing drug products. By employing robust analytical methodologies and adhering to stringent regulatory standards, pharmaceutical scientists can ensure the safety and efficacy of these important antiallergic medications.
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